molecular formula C5H9N5S B3066378 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione CAS No. 791526-06-2

4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione

Cat. No.: B3066378
CAS No.: 791526-06-2
M. Wt: 171.23 g/mol
InChI Key: CHMAQTWOZLEECT-UHFFFAOYSA-N
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Description

4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione is a heterocyclic compound belonging to the class of 1,3,5-triazines. These compounds are known for their diverse applications in various fields, including agriculture, medicine, and materials science. The structure of this compound consists of a triazine ring substituted with two methylamino groups at positions 4 and 6, and a thione group at position 2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione typically involves the nucleophilic substitution of cyanuric chloride. The general synthetic route includes the following steps:

    Starting Material: Cyanuric chloride is used as the starting material.

    Nucleophilic Substitution: The chlorine atoms in cyanuric chloride are sequentially replaced by nucleophiles. In this case, methylamine is used to replace the chlorine atoms at positions 4 and 6.

    Formation of Thione Group: The thione group at position 2 is introduced by reacting the intermediate product with a sulfur-containing reagent under appropriate conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Handling of Cyanuric Chloride: Cyanuric chloride is handled in bulk quantities.

    Controlled Reaction Conditions: The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methylamino groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent or non-covalent interactions with these targets, leading to modulation of their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diamino-1,3,5-triazine-2-thiol: Similar structure but with amino groups instead of methylamino groups.

    2,4,6-Tris(methylamino)-1,3,5-triazine: Contains three methylamino groups instead of two.

    2,4,6-Trichloro-1,3,5-triazine: Chlorine atoms instead of methylamino groups.

Uniqueness

4,6-Bis(methylamino)-1,3,5-triazine-2(1H)-thione is unique due to the presence of both methylamino and thione groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,6-bis(methylamino)-1H-1,3,5-triazine-4-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5S/c1-6-3-8-4(7-2)10-5(11)9-3/h1-2H3,(H3,6,7,8,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHMAQTWOZLEECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=S)N=C(N1)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60576791
Record name 4,6-Bis(methylamino)-1,3,5-triazine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

791526-06-2
Record name 4,6-Bis(methylamino)-1,3,5-triazine-2(5H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60576791
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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